molecular formula C14H11FO2 B6332607 (2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-77-5

(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6332607
CAS RN: 1334721-77-5
M. Wt: 230.23 g/mol
InChI Key: RTSRDSWVEFGWAF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound which has been of interest to scientists and researchers in recent years due to its numerous applications in scientific research and laboratory experiments. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer activities. It is also known to have potential applications in the field of drug design and development. In

Scientific Research Applications

((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have numerous applications in scientific research, including in the fields of drug design and development, anti-inflammatory and analgesic activity, and anti-cancer activity. It has been used in studies to investigate the mechanism of action of various drugs, as well as to explore the potential for new drugs to be designed and developed.

Mechanism of Action

((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to act as an agonist at the cannabinoid CB1 receptor, which is responsible for the analgesic and anti-inflammatory effects of the compound. Additionally, the compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in the treatment of cancer.
Biochemical and Physiological Effects
(this compound)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities, as well as to act as an agonist at the cannabinoid CB1 receptor. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of ((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize, and the synthesis process is efficient and effective. Secondly, it has a wide range of biological activities, which makes it useful for a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is a relatively expensive compound to purchase, which may limit its use in some experiments. Secondly, due to its potential applications in drug design and development, there may be some restrictions on the use of this compound in certain experiments.

Future Directions

As ((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a wide range of biological activities, there are many potential future directions for research and development. These include further investigation into the mechanism of action of this compound, as well as exploring its potential applications in drug design and development. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new drugs or treatments for a variety of conditions. Finally, further research into the synthesis of this compound may lead to improved methods for synthesizing it, which could lead to lower costs for the production of this compound.

Synthesis Methods

((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be synthesized from the reaction of 5-methylfuran-2-ylmethyl chloride with 2-fluorophenylmagnesium bromide. The reaction is carried out in anhydrous ether at 0 °C and the product is isolated by column chromatography. This method has been found to be effective and efficient for the synthesis of (this compound)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10-6-9-14(17-10)13(16)8-7-11-4-2-3-5-12(11)15/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRDSWVEFGWAF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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